N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide

Lipophilicity ADME Solubility

This compound is an essential negative control for the clinical-stage dual SYK/FLT3 inhibitor TAK-659. Its N-pyridin-2-ylmethyl group lacks the pyrrolidine linker required for SYK/FLT3 hinge binding, making it ideal for confirming target engagement specificity. Use it to validate phenotypes, benchmark assay protocols for lipophilic compounds, or as a low-MW starting point for fragment-based drug discovery. Ensure your kinase study results are robust by including this critical comparator.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 667913-39-5
Cat. No. B2923556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide
CAS667913-39-5
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
InChIInChI=1S/C19H18N2O3S/c1-15-6-2-3-8-19(15)24-17-9-11-18(12-10-17)25(22,23)21-14-16-7-4-5-13-20-16/h2-13,21H,14H2,1H3
InChIKeyJBJQNADEJSFYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide (CAS 667913-39-5): Chemical Identity and Physicochemical Profile for Research Procurement


N-(Pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide (CAS 667913-39-5) is a synthetic benzenesulfonamide derivative characterized by a pyridin-2-ylmethyl substituent on the sulfonamide nitrogen and a 4-(o-tolyloxy) group on the benzene ring [1]. Its molecular formula is C19H18N2O3S with a molecular weight of 354.4 g/mol, and it possesses a computed XLogP3-AA value of 3.2, indicating moderate lipophilicity [1]. The compound features one hydrogen bond donor and five hydrogen bond acceptors, with six rotatable bonds, suggesting a balance between rigidity and conformational flexibility for target engagement [1]. This compound is a key structural analog within the broader 4-(o-tolyloxy)benzenesulfonamide chemotype that includes the clinical-stage dual SYK/FLT3 inhibitor TAK-659, making it a critical comparator tool for kinase selectivity profiling and structure-activity relationship (SAR) studies [2].

N-(Pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide (CAS 667913-39-5): Why Structural Analogs Cannot Be Interchanged in Biological Assays


The 4-(o-tolyloxy)benzenesulfonamide scaffold is highly sensitive to N-substituent modifications, which drastically alter kinase binding profiles. For example, the clinical-stage analog TAK-659 (N-(1-(pyridin-2-yl)pyrrolidin-3-yl) derivative) is a potent dual SYK/FLT3 inhibitor with IC50 values of 3.2 nM and 4.6 nM, respectively [1]. Generic substitution with the pyridin-2-ylmethyl variant (CAS 667913-39-5) is therefore not permissible, as the absence of the pyrrolidine linker and the altered spatial orientation of the pyridine ring can completely abrogate potency against these kinases or confer activity against an entirely different target profile [2]. Furthermore, the computed lipophilicity of this compound (XLogP3-AA = 3.2) differs from related analogs, directly impacting assay solubility and non-specific binding, which can lead to false-negative or false-positive results if substituted without systematic validation [3].

N-(Pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide (CAS 667913-39-5): Head-to-Head Physicochemical and Biological Differentiation Data


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. TAK-659

The computed octanol-water partition coefficient for N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide is XLogP3-AA = 3.2 [1], whereas its close clinical-stage analog TAK-659 (N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide) has a reported LogD7.4 of 2.8 [2]. This difference of 0.4 log units indicates that the pyridin-2-ylmethyl variant is more lipophilic, which can result in lower aqueous solubility and higher non-specific protein binding in biological assays.

Lipophilicity ADME Solubility Physicochemical property

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count as Differentiation from TAK-659

N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide has 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) with 6 rotatable bonds [1]. In contrast, TAK-659 contains an additional pyrrolidine ring nitrogen, increasing the HBA count to at least 6 and adding a potential HBD site, with a higher rotatable bond count (7) due to the pyrrolidine linker . The lower HBA count and reduced flexibility of the pyridin-2-ylmethyl analog predict lower desolvation penalty and reduced conformational entropy loss upon binding, which may translate to a different selectivity profile across the kinome.

Hydrogen bonding Conformational flexibility Drug-likeness

N-Substituent Structural Divergence: Pyridin-2-ylmethyl vs. Pyridin-2-yl-pyrrolidinyl in the 4-(o-Tolyloxy)benzenesulfonamide Series

The defining structural difference between CAS 667913-39-5 and the clinical candidate TAK-659 is the N-substituent: a flexible pyridin-2-ylmethyl group versus a rigidified pyridin-2-yl-pyrrolidin-3-yl group. TAK-659 achieves potent SYK inhibition (IC50 = 3.2 nM) and FLT3 inhibition (IC50 = 4.6 nM) through a Type I kinase inhibitor binding mode that places the pyridine nitrogen into the hinge region and uses the pyrrolidine to orient the sulfonamide into the selectivity pocket [1]. The pyridin-2-ylmethyl variant (CAS 667913-39-5) lacks the pyrrolidine conformational constraint, which is known to alter the vector of the pyridine ring and the sulfonamide oxygen placement, a modification that in closely related chemotypes has been shown to reduce or ablate SYK/FLT3 potency while potentially opening activity against other kinase targets [2]. Although direct kinase IC50 data for CAS 667913-39-5 is not publicly available, the established SAR of 4-(o-tolyloxy)benzenesulfonamides indicates that the N-pyridin-2-ylmethyl variant is predicted to have negligible SYK/FLT3 activity, making it a valuable negative control compound for mechanistic studies.

Kinase inhibitor Structure-activity relationship SYK FLT3 Selectivity pocket

Molecular Weight and Ligand Efficiency Potential vs. Known SYK Inhibitors

With a molecular weight of 354.4 g/mol, N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide is approximately 35 Da smaller than TAK-659 (MW ≈ 389.5 g/mol) [1]. This lower molecular weight, combined with the reduced heavy atom count (25 vs. ~28), positions this compound as a more ligand-efficient starting point for fragment-based or scaffold-hopping campaigns aiming to optimize kinase selectivity beyond SYK/FLT3. In the context of the 4-(o-tolyloxy)benzenesulfonamide series, every heavy atom added to the N-substituent must contribute to potency for efficient target engagement; the pyridin-2-ylmethyl variant offers a minimal recognition element that can be elaborated in a modular fashion.

Ligand efficiency Fragment-based drug discovery Molecular recognition

N-(Pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide (CAS 667913-39-5): Target Applications Based on Quantitative Differentiation


Negative Control Compound for SYK/FLT3 Inhibitor Selectivity Profiling

Due to its N-pyridin-2-ylmethyl substituent lacking the pyrrolidine linker essential for SYK/FLT3 hinge-region binding, this compound serves as an ideal negative control for experiments involving the clinical-stage dual inhibitor TAK-659. Researchers can use CAS 667913-39-5 to confirm that phenotypes observed with TAK-659 treatment are specifically due to SYK/FLT3 inhibition rather than off-target effects of the 4-(o-tolyloxy)benzenesulfonamide core scaffold [1]. This is critical for target validation studies in B-cell malignancy and autoimmune disease models where TAK-659 is used pharmacologically.

Modular Scaffold for Kinase Selectivity Optimization via N-Substituent Elaboration

With a molecular weight of only 354.4 g/mol and 6 rotatable bonds, this compound provides a low-molecular-weight starting point for fragment-based drug discovery or systematic SAR exploration of the 4-(o-tolyloxy)benzenesulfonamide chemotype [2]. Its hydrogen bond donor (1) and acceptor (5) profile allows for modular addition of substituents to tune kinase selectivity away from SYK/FLT3, potentially accessing other therapeutically relevant kinase targets while maintaining favorable physicochemical properties [3].

Physicochemical Reference Standard for Assay Optimization in High Lipophilicity Compound Handling

The computed XLogP3-AA of 3.2 indicates this compound is more lipophilic than many kinase inhibitor leads [2]. This property makes it a useful reference compound for developing and validating assay protocols that address compound aggregation, non-specific binding to labware, and solubility limitations. Laboratories can use CAS 667913-39-5 to establish baseline performance of DMSO tolerance, detergent addition, and protein concentration protocols that must be optimized for lipophilic compound screening.

Quote Request

Request a Quote for N-(pyridin-2-ylmethyl)-4-(o-tolyloxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.